The synthesis of 1-Methylpyrrolo[1,2-a]pyrazine can be accomplished through various synthetic routes, including:
The molecular structure of 1-Methylpyrrolo[1,2-a]pyrazine features:
InChI=1S/C8H8N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-6H,1H3
, which provides a unique identifier for its chemical structure .Property | Value |
---|---|
Molecular Weight | 136.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
1-Methylpyrrolo[1,2-a]pyrazine participates in various chemical reactions:
The physical properties of 1-Methylpyrrolo[1,2-a]pyrazine include:
Chemical properties include its reactivity towards various reagents during oxidation and reduction processes.
The applications of 1-Methylpyrrolo[1,2-a]pyrazine span multiple fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: